An In-Depth Technical Guide to 5-Methoxy-2H-chromene-3-carbaldehyde
An In-Depth Technical Guide to 5-Methoxy-2H-chromene-3-carbaldehyde
CAS Number: 57543-41-6
This guide provides a comprehensive technical overview of 5-Methoxy-2H-chromene-3-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and synthetic organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, properties, and potential applications.
Introduction and Significance
5-Methoxy-2H-chromene-3-carbaldehyde belongs to the chromene class of oxygen-containing heterocyclic compounds. The chromene scaffold is a common motif in a vast array of natural products and biologically active molecules, exhibiting a wide range of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities. The presence of the methoxy and carbaldehyde functionalities on the chromene ring system makes this particular molecule a versatile intermediate for the synthesis of more complex derivatives and potential drug candidates. The strategic placement of the methoxy group at the 5-position can influence the molecule's electronic properties and biological interactions, making it a subject of interest for structure-activity relationship (SAR) studies in drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Methoxy-2H-chromene-3-carbaldehyde is presented in the table below. These properties are crucial for its handling, characterization, and application in various chemical reactions.
| Property | Value | Source |
| CAS Number | 57543-41-6 | , |
| Molecular Formula | C₁₁H₁₀O₃ | |
| Molecular Weight | 190.19 g/mol | |
| Appearance | Not specified (likely a solid) | - |
| Boiling Point | 349.6°C at 760 mmHg | |
| Flash Point | 156.5°C | |
| Exact Mass | 190.06300 |
Spectroscopic Data:
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¹H NMR: Key signals would include a singlet for the aldehydic proton (likely downfield, ~9.5-10.5 ppm), a singlet for the methoxy group protons (~3.8-4.0 ppm), and distinct signals for the aromatic and pyran ring protons.
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¹³C NMR: Characteristic peaks would be observed for the carbonyl carbon of the aldehyde (~190-200 ppm), the methoxy carbon (~55-60 ppm), and the carbons of the aromatic and pyran rings.
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IR Spectroscopy: The spectrum would be dominated by a strong carbonyl (C=O) stretching band from the aldehyde group (~1670-1700 cm⁻¹) and C-O stretching bands for the ether and methoxy groups.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound.
Synthesis and Mechanism
The synthesis of 5-Methoxy-2H-chromene-3-carbaldehyde is anticipated to proceed via a domino oxa-Michael/aldol condensation reaction. This approach is a well-established method for the formation of the chromene ring system. The key starting materials for this synthesis are 2-hydroxy-6-methoxybenzaldehyde and acrolein.[1][2]
Caption: Synthetic workflow for 5-Methoxy-2H-chromene-3-carbaldehyde.
Experimental Protocol (Proposed):
The following is a proposed experimental protocol based on the synthesis of the analogous 8-Methoxy-2H-chromene-3-carbaldehyde.[3] Optimization of reaction conditions may be necessary to achieve a high yield of the 5-methoxy isomer.
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Reaction Setup: To a solution of 2-hydroxy-6-methoxybenzaldehyde (1.0 equivalent) in an appropriate solvent such as 1,4-dioxane, add a base like potassium carbonate (1.0-1.5 equivalents).
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Addition of Acrolein: To the stirred mixture at room temperature, add acrolein (1.5-2.0 equivalents) dropwise.
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Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 5-Methoxy-2H-chromene-3-carbaldehyde.
Applications in Drug Development and Research
While specific biological activity data for 5-Methoxy-2H-chromene-3-carbaldehyde is limited in publicly available literature, the broader class of chromene derivatives has been extensively investigated for various therapeutic applications. This positions our target molecule as a valuable scaffold for the development of novel therapeutic agents.
Potential Areas of Investigation:
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Antimicrobial Agents: Numerous chromene derivatives have demonstrated significant antibacterial and antifungal properties.[4] The aldehyde functionality of 5-Methoxy-2H-chromene-3-carbaldehyde can be readily converted to other functional groups, such as imines or hydrazones, to generate a library of compounds for antimicrobial screening.
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Anticancer Agents: The chromene nucleus is a key structural feature in several compounds with cytotoxic activity against various cancer cell lines.[5][6][7] The methoxy substitution pattern on the aromatic ring can significantly influence the anticancer potency. Therefore, derivatives of 5-Methoxy-2H-chromene-3-carbaldehyde could be synthesized and evaluated for their antiproliferative effects.
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Enzyme Inhibition: Chromene-based compounds have been identified as inhibitors of various enzymes implicated in disease, such as DNA polymerase-β in the context of neurodegenerative disorders.[6] The unique electronic and steric properties conferred by the 5-methoxy group could lead to selective inhibition of specific enzyme targets.
Caption: Potential research and development pathways for 5-Methoxy-2H-chromene-3-carbaldehyde.
Safety and Handling
Detailed safety information for 5-Methoxy-2H-chromene-3-carbaldehyde is not available. As with any chemical compound, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety protocols, it is advisable to consult the Safety Data Sheet (SDS) from a commercial supplier.
Conclusion
5-Methoxy-2H-chromene-3-carbaldehyde is a valuable heterocyclic building block with significant potential for the development of novel compounds with diverse biological activities. While specific experimental data for this particular isomer is not extensively documented, its synthesis is feasible through established methodologies. Further research into its biological properties is warranted to fully explore its therapeutic potential in areas such as antimicrobial and anticancer drug discovery. This guide serves as a foundational resource to stimulate and support such research endeavors.
References
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Yusufzai, S. K., et al. (2012). 8-Methoxy-2H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3419.
-
Chemsrc. (2025, August 27). 5-Methoxy-2H-chromene-3-carbaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2H-chromene-3-carbaldehyde 8(a–h) and 10(a–g) and... Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR and 13C NMR data and HMBC correlations of compounds 3 and 8 a. Retrieved from [Link]
-
ResearchGate. (2026, January 5). Synthesis, Characterization, and Antimicrobial Evaluation of New 5-Methoxy-2-Mercapto Benzimidazole Derivatives. Retrieved from [Link]
- Al-Warhi, T., et al. (2023). Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights. Molecules, 28(5), 2119.
-
IslandScholar. (n.d.). Synthesis, Characterization and Biological Studies of Chromene Derivatives. Retrieved from [Link]
-
Semantic Scholar. (2023, April 17). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as. Retrieved from [Link]
-
PubMed. (2019, November 1). In Vitro Evaluation and Docking Studies of 5-oxo-5 H-furo[3,2- g]chromene-6-carbaldehyde Derivatives as Potential Anti-Alzheimer's Agents. Retrieved from [Link]
- Amadei, F., et al. (2024). (±)-2-Cyclohexyl-5-methoxy-2H-chromene, a Synthetic 5-Methoxyflavone Derivative, Is a Selective DNA Polymerase-β Inhibitor with Neuroprotective Activity against β-Amyloid Toxicity. ACS Chemical Neuroscience.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
ResearchGate. (2025, December 11). (PDF) Evaluating the Cytotoxic Effects of Some Chlorinated Substituted 2-Amino-3-carbonitrile Chromene Derivatives on 3T3 and MCF-7 Cell Lines. Retrieved from [Link]
-
Semantic Scholar. (2018). NEW 2H-CHROMENE-3-CARBOXAMIDE DERIVATIVES: SYNTHESIS AND EVALUATION OF ANTIDEPRESSANT ACTIVITY. Retrieved from [Link]
- Hodžić, A., et al. (2020). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society, 85(1), 1-13.
- Al-Majedy, Y. K., et al. (2021). A New Family of Benzo[h]Chromene Based Azo Dye: Synthesis, In-Silico and DFT Studies with In Vitro Antimicrobial and Antiproliferative Assessment. Molecules, 26(6), 1563.
- Amadei, F., et al. (2024). (±)-2-Cyclohexyl-5-methoxy-2H-chromene, a Synthetic 5-Methoxyflavone Derivative, Is a Selective DNA Polymerase-β Inhibitor with Neuroprotective Activity against β-Amyloid Toxicity. ACS Chemical Neuroscience.
Sources
- 1. 5-Methoxy-2H-chromene-3-carbaldehyde | CAS#:57543-41-6 | Chemsrc [chemsrc.com]
- 2. synchem.de [synchem.de]
- 3. 8-Methoxy-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmrhs.com [ijmrhs.com]
- 5. Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (±)-2-Cyclohexyl-5-methoxy-2H-chromene, a Synthetic 5‑Methoxyflavone Derivative, Is a Selective DNA Polymerase‑β Inhibitor with Neuroprotective Activity against β‑Amyloid Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
